molecular formula C21H34ClNO2 B13747197 3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride CAS No. 1260498-35-8

3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride

Cat. No.: B13747197
CAS No.: 1260498-35-8
M. Wt: 368.0 g/mol
InChI Key: GLXFVPLWPXYJKK-ZXVFAPHLSA-N
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Description

3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is known for its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride involves multiple steps, including the formation of the morpholine ring and the introduction of the phenyl and propanone groups. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions may vary depending on the desired transformation, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for probing biological systems.

Medicine

In medicine, this compound has potential therapeutic applications, particularly in the development of antifungal agents. It inhibits specific enzymes involved in fungal cell wall synthesis, making it effective against fungal infections .

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride involves the inhibition of specific enzymes, such as D14 reductase and D7-D8 isomerase. These enzymes are crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting these enzymes, the compound disrupts fungal cell membrane integrity, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride is unique due to its specific structural features and the combination of functional groups that confer its antifungal properties. Its ability to inhibit multiple enzymes involved in ergosterol synthesis makes it a potent antifungal agent.

Properties

CAS No.

1260498-35-8

Molecular Formula

C21H34ClNO2

Molecular Weight

368.0 g/mol

IUPAC Name

3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride

InChI

InChI=1S/C21H33NO2.ClH/c1-7-21(5,6)19-10-8-18(9-11-19)20(23)15(2)12-22-13-16(3)24-17(4)14-22;/h8-11,15-17H,7,12-14H2,1-6H3;1H/t15?,16-,17+;

InChI Key

GLXFVPLWPXYJKK-ZXVFAPHLSA-N

Isomeric SMILES

CCC(C)(C)C1=CC=C(C=C1)C(=O)C(C)CN2C[C@H](O[C@H](C2)C)C.Cl

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)C(=O)C(C)CN2CC(OC(C2)C)C.Cl

Origin of Product

United States

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